molecular formula C7H6ClF2NO3S B13457740 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide CAS No. 2913279-36-2

4-(Chlorodifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B13457740
CAS No.: 2913279-36-2
M. Wt: 257.64 g/mol
InChI Key: CQAYFLZMNDDGON-UHFFFAOYSA-N
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Description

4-(Chlorodifluoromethoxy)benzene-1-sulfonamide is an organic compound characterized by the presence of a chlorodifluoromethoxy group attached to a benzene ring, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorodifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various substituted benzene derivatives, sulfonamides, and complex aromatic compounds.

Mechanism of Action

The mechanism of action of 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chlorodifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of both the chlorodifluoromethoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2913279-36-2

Molecular Formula

C7H6ClF2NO3S

Molecular Weight

257.64 g/mol

IUPAC Name

4-[chloro(difluoro)methoxy]benzenesulfonamide

InChI

InChI=1S/C7H6ClF2NO3S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H,(H2,11,12,13)

InChI Key

CQAYFLZMNDDGON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)Cl)S(=O)(=O)N

Origin of Product

United States

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